ethyl 3-[(4-chloro-3-nitrobenzoyl)amino]-3-(4-methylphenyl)propanoate
Overview
Description
Ethyl 3-[(4-chloro-3-nitrobenzoyl)amino]-3-(4-methylphenyl)propanoate is a synthetic organic compound with a complex structure It is characterized by the presence of a benzoyl group substituted with chlorine and nitro groups, an amino group, and a propanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[(4-chloro-3-nitrobenzoyl)amino]-3-(4-methylphenyl)propanoate typically involves multiple steps. One common method starts with the nitration of 4-chlorobenzoyl chloride to introduce the nitro group. This is followed by the reaction with 4-methylphenylamine to form the corresponding amide. The final step involves esterification with ethyl 3-bromopropanoate under basic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[(4-chloro-3-nitrobenzoyl)amino]-3-(4-methylphenyl)propanoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: Ethyl 3-[(4-chloro-3-aminobenzoyl)amino]-3-(4-methylphenyl)propanoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 3-[(4-chloro-3-nitrobenzoyl)amino]-3-(4-methylphenyl)propanoic acid.
Scientific Research Applications
Ethyl 3-[(4-chloro-3-nitrobenzoyl)amino]-3-(4-methylphenyl)propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-cancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 3-[(4-chloro-3-nitrobenzoyl)amino]-3-(4-methylphenyl)propanoate is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-[(4-chloro-3-aminobenzoyl)amino]-3-(4-methylphenyl)propanoate: A reduced form of the compound with an amino group instead of a nitro group.
Ethyl 3-[(4-chloro-3-nitrobenzoyl)amino]-3-(4-ethylphenyl)propanoate: A derivative with an ethyl group instead of a methyl group on the phenyl ring.
Uniqueness
Ethyl 3-[(4-chloro-3-nitrobenzoyl)amino]-3-(4-methylphenyl)propanoate is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both nitro and chlorine substituents on the benzoyl group, along with the ester functionality, makes it a versatile compound for various applications.
Properties
IUPAC Name |
ethyl 3-[(4-chloro-3-nitrobenzoyl)amino]-3-(4-methylphenyl)propanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O5/c1-3-27-18(23)11-16(13-6-4-12(2)5-7-13)21-19(24)14-8-9-15(20)17(10-14)22(25)26/h4-10,16H,3,11H2,1-2H3,(H,21,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYQVCHRAODEGGF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=CC=C(C=C1)C)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.